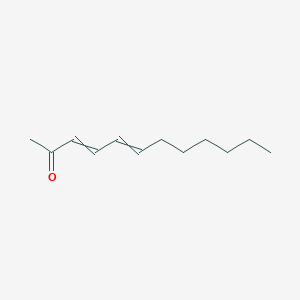
Methylcyclobutadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcyclobutadiene is an organic compound with the molecular formula C₅H₆. It is a derivative of cyclobutadiene, where one of the hydrogen atoms is replaced by a methyl group. Cyclobutadiene itself is known for its antiaromatic properties and high reactivity due to its four π-electrons. This compound shares these characteristics, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylcyclobutadiene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2-dihalocyclobutanes. For instance, treating 1,2-dibromo-1-methylcyclobutane with a strong base like potassium tert-butoxide can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediate from undergoing unwanted side reactions.
Industrial Production Methods
Due to its high reactivity and instability, this compound is not produced on an industrial scale. Instead, it is usually generated in situ for specific research purposes. The compound is often stabilized by forming complexes with transition metals, which can be isolated and handled more easily.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutadiene derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted cyclobutadiene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and organolithium compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutadiene epoxides, while reduction typically produces cyclobutanes.
Wissenschaftliche Forschungsanwendungen
Methylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying antiaromaticity.
Biology: Research into its biological activity is limited, but it serves as a model compound for studying the behavior of small ring systems in biological environments.
Medicine: While not directly used in medicine, its derivatives are explored for potential pharmaceutical applications.
Industry: Its high reactivity makes it useful in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methylcyclobutadiene involves its interaction with various molecular targets through its π-electrons. The compound’s antiaromatic nature leads to high reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbocations and radicals, which can further react to form stable products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutadiene: The parent compound, known for its antiaromaticity and instability.
1,2-Dimethylcyclobutadiene: A derivative with two methyl groups, exhibiting similar reactivity but different steric properties.
Cyclopentadiene: A five-membered ring compound with aromatic properties, contrasting with the antiaromatic nature of cyclobutadiene derivatives.
Uniqueness
This compound is unique due to its combination of antiaromaticity and the presence of a methyl group, which influences its reactivity and stability. This makes it a valuable compound for studying the effects of substituents on antiaromatic systems and exploring new synthetic pathways.
Eigenschaften
CAS-Nummer |
56674-37-4 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
IUPAC-Name |
methylcyclobutadiene |
InChI |
InChI=1S/C5H6/c1-5-3-2-4-5/h2-4H,1H3 |
InChI-Schlüssel |
UBCRMVQTWAMTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
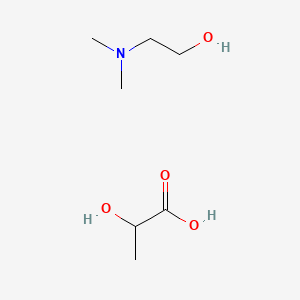


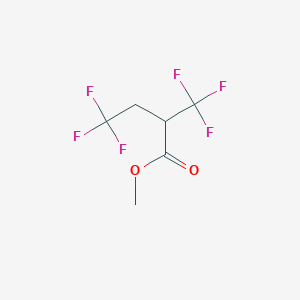


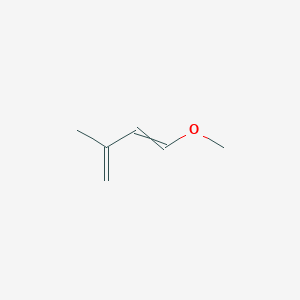

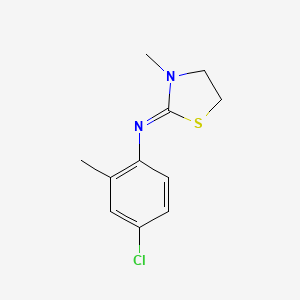

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
